4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole
Overview
Description
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is a fluorinated benzothiazole derivative This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and a piperidine ring
Mechanism of Action
Target of Action
The primary target of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is the G-protein coupled receptor 40 (GPR40) . GPR40 is a receptor that plays a crucial role in the regulation of insulin secretion and could be a potential therapeutic target for the treatment of type 2 diabetes .
Mode of Action
this compound acts as an agonist of GPR40 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to GPR40, activating the receptor and triggering a series of biochemical reactions .
Biochemical Pathways
Upon activation of GPR40, a cascade of biochemical reactions is initiated, leading to the stimulation of glucose and lipid metabolism in insulin-sensitive tissues, which are muscle, liver, and adipose tissues . This results in increased uptake, oxidation, and storage of glucose in muscle, and repression of lipolysis in adipose tissue and of glucose production and secretion in the liver .
Result of Action
The activation of GPR40 by this compound leads to improved insulin sensitivity and glucose homeostasis . This can be beneficial in the treatment of type 2 diabetes mellitus and conditions often associated with this disease, including obesity and lipid disorders, such as mixed or diabetic dyslipidemia, hyperlipidemia, hypercholesterolemia, and hypertriglyceridemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the reaction of 4,6-difluoro-2-hydroxybenzothiazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Difluoro-2-(morpholin-4-yloxy)-1,3-benzothiazole
- 4,6-Difluoro-2-(pyrrolidin-4-yloxy)-1,3-benzothiazole
- 4,6-Difluoro-2-(azepan-4-yloxy)-1,3-benzothiazole
Uniqueness
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is unique due to the presence of the piperidine ring, which can enhance its biological activity and stability compared to similar compounds with different heterocyclic rings
Properties
IUPAC Name |
4,6-difluoro-2-piperidin-4-yloxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)17-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLUNSORIJKFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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